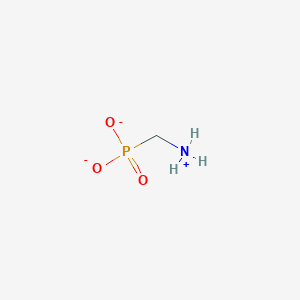
Aminomethylphosphonate
Übersicht
Beschreibung
(aminomethyl)phosphonate(1-) is an organophosphate oxoanion that is the conjugate base of aminomethylphosphonic acid, obtained by deprotonation of the phosphonic acid group and protonation of the amino group; major species at pH 7.3. It is a conjugate base of an (aminomethyl)phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Photodegradation in Water
Aminomethylphosphonic acid (AMPA), a metabolite of phosphonates, has been studied in the context of environmental photodegradation. Phosphonates, used as chelating agents in various systems, degrade under UV light, especially in the presence of iron, forming AMPA as a byproduct. This process has implications for understanding the environmental fate of phosphonates and AMPA (Lesueur, Pfeffer, & Fuerhacker, 2005).
Environmental Fate and Toxicity
AMPA's environmental presence, especially in water, arises from the degradation of glyphosate and amino-polyphosphonates. Its behavior in soil and water, including adsorption to soil particles and persistence in sediments, is of interest, highlighting the need for further research into its environmental impact and potential human health effects (Grandcoin, Piel, & Baurès, 2017).
Low Chronic Toxicity to Aquatic Life
Research on AMPA's chronic toxicity to aquatic organisms like Daphnia magna and Pimephales promelas found it to have low toxicity. This is significant for assessing environmental risks, especially in aquatic ecosystems (Levine et al., 2015).
Metal-Phosphonate Frameworks
AMPA has been utilized in synthesizing metal-phosphonate polymers with unique structural features. These frameworks, created with metals like Zn, Cd, and Cu, have potential applications in various scientific fields, including materials science (Samanamu et al., 2008).
Adsorption Studies
The study of AMPA's adsorption onto goethite provides insights into its interaction with iron oxides. Understanding these interactions is crucial for environmental chemistry and soil science (Barja & dos Santos Afonso, 2005).
Water Treatment Applications
AMPA-based resins have shown efficacy in removing Cr(III) and organic dyes from water, highlighting their potential in environmental management and water treatment technologies (Ali, Rachman, & Saleh, 2017).
Corrosion Inhibition
Research on α-aminophosphonates, including variants of AMPA, has demonstrated their potential as corrosion inhibitors for steel in acidic environments. This has implications for industrial applications, particularly in metal processing and preservation (Gupta et al., 2017).
Bisphosphonates in Cancer Therapy
AMPA's relation to bisphosphonates, particularly in the context of cancer therapy, highlights its relevance in medical research. Bisphosphonates, including aminobisphosphonates, are used in treating bone metastases and related conditions, suggesting a link to AMPA's potential medicinal applications (Aapro et al., 2008).
Eigenschaften
IUPAC Name |
phosphonatomethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVRXRGTBOSHW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([NH3+])P(=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.029 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


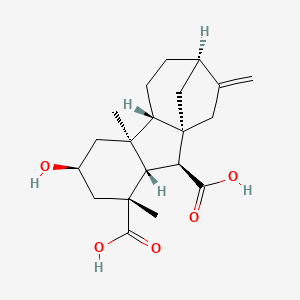
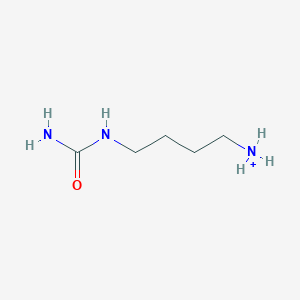


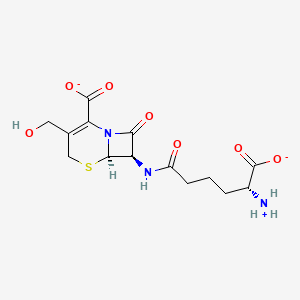


![2-[[2-(Phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester](/img/structure/B1262691.png)


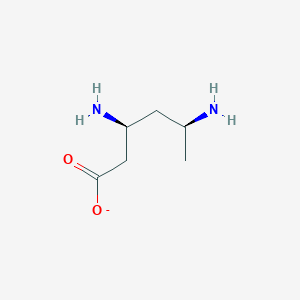
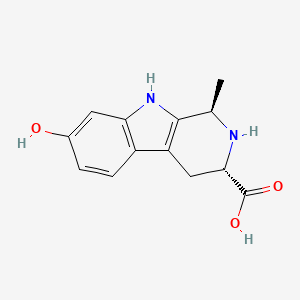
![2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262704.png)
![(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid](/img/structure/B1262706.png)
